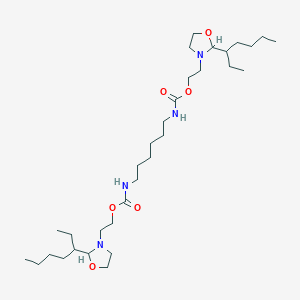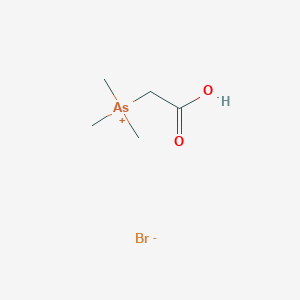
Arsenobetaine hydrobromide
Vue d'ensemble
Description
Arsenobetaine (AsB) is a non-toxic organoarsenical compound predominantly found in marine animals and some terrestrial mushrooms. It is characterized by its water solubility and is identified as the major arsenic species in marine biota. Despite its widespread occurrence, the molecular mechanisms of its biosynthesis and function are not fully understood .
Synthesis Analysis
The synthesis of arsenobetaine can be achieved through the biotransformation of inorganic arsenic species by microorganisms. A biosynthetic route for arsenobetaine from the precursor arsenocholine has been identified, which relies on enzymes and genetic regulatory circuits similar to those used for glycine betaine formation from choline . Multigram quantities of arsenobetaine bromide have been synthesized from trimethylarsine using straightforward techniques, and the compound has been characterized by elemental and spectroscopic methods .
Molecular Structure Analysis
Arsenobetaine has a molecular structure that includes an arsenic atom bonded to a carboxymethyl group and three methyl groups. This structure has been confirmed through various spectroscopic techniques. The molecular structure contributes to its stability and non-toxic nature .
Chemical Reactions Analysis
Arsenobetaine is known for its lack of reactivity, which is reflected in its non-mutagenic and non-genotoxic properties. It does not undergo significant metabolic alteration in organisms and is rapidly excreted in its original form .
Physical and Chemical Properties Analysis
Arsenobetaine is characterized by its high water solubility and non-hygroscopic nature. It is stable and non-toxic, which is unusual for arsenic compounds. The physical and chemical properties of arsenobetaine have been determined using high-performance liquid chromatography (HPLC) and inductively coupled plasma mass spectrometry (ICP-MS), among other techniques . Quantitative NMR techniques have been utilized to determine the mass fractions and isotopic purity of arsenobetaine standards .
Relevant Case Studies
Several studies have focused on the determination of arsenobetaine in biological samples. For instance, arsenobetaine was quantitatively determined in three species of crab using HPLC coupled with an ICP emission spectrometer . Its presence has also been confirmed in human blood, with varying concentrations in plasma, serum, and red blood cells . In marine fish, arsenobetaine exhibits distinct biotransportation and turnover compared to arsenate, with a tendency to accumulate in muscle tissue .
Applications De Recherche Scientifique
Ecophysiological Role in Microorganisms
Arsenobetaine hydrobromide is part of a global biogeochemical arsenic biotransformation cycle. It plays a significant role in protecting microorganisms like Bacillus subtilis against osmotic stress and extreme growth temperatures. This study identifies arsenobetaine's biosynthetic route from arsenocholine and its uptake systems, highlighting its cytoprotective function in various environments, including marine and terrestrial habitats and even deep-sea hydrothermal vent ecosystems (Hoffmann et al., 2018).
Marine and Terrestrial Occurrence
Arsenobetaine is a non-toxic organoarsenical found in marine animals and terrestrial mushrooms. Studies on its biosynthesis and function are ongoing, with the aim to understand its origin, function, and biosynthetic pathways in various organisms. Arsenobetaine's role in marine animals, particularly in relation to its high concentrations, is a subject of active research (Popowich et al., 2016).
Formation in Aquatic Food Chains
Arsenobetaine is a major organoarsenic compound in aquatic organisms, including seafood consumed by humans. Its formation at the base of aquatic food chains, particularly in plankton, suggests its role as an osmolyte. Studies indicate that arsenobetaine in zooplankton might come from the degradation of ingested arsenosugars, with different arsenic compounds acting as intermediates in this pathway (Caumette et al., 2012).
Analytical Sensitivity in Spectrometric Analysis
The analytical sensitivity of arsenobetaine in atomic spectrometric analysis, particularly by ICP-MS and ICP-AES, is a significant area of study. This research contributes to understanding the behavior and detection efficiency of arsenobetaine in various analytical contexts, which is crucial for accurate measurement in environmental and biological samples (Narukawa et al., 2006).
Human Metabolism and Excretion
A study examining the metabolism and excretion of arsenobetaine in humans found that it is neither metabolized by nor accumulated in humans, suggesting its role as a non-toxic compound. The consistent excretion of arsenobetaine in urine after dietary intake highlights its potential as a benign arsenic compound in the human body (Newcombe et al., 2010).
Orientations Futures
The current progress of Arsenobetaine research has been summarized, and it has been suggested that potential future studies could help solve the mystery of Arsenobetaine . In addition, there is evidence that Arsenobetaine undergoes biotransformation to As(V) in mammals, indicating the potential health risk associated with long-term Arsenobetaine intake in mammals .
Propriétés
IUPAC Name |
carboxymethyl(trimethyl)arsanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11AsO2.BrH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHCMTTVEWKRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As+](C)(C)CC(=O)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12AsBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639044 | |
| Record name | (Carboxymethyl)(trimethyl)arsanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arsenobetaine hydrobromide | |
CAS RN |
71642-15-4 | |
| Record name | Arsenobetaine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071642154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANTINEOPLASTIC-274266 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Carboxymethyl)(trimethyl)arsanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARSENOBETAINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZA0Y545VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



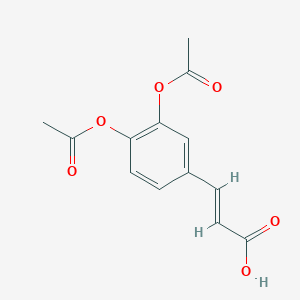



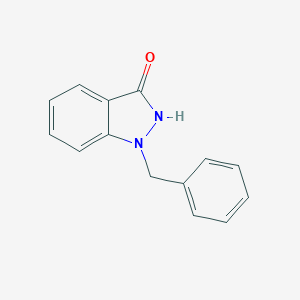
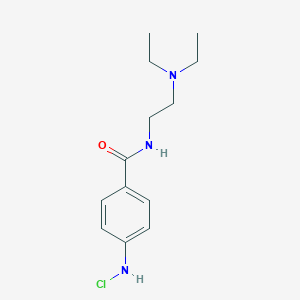
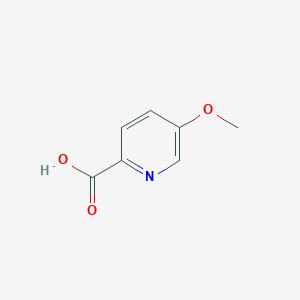

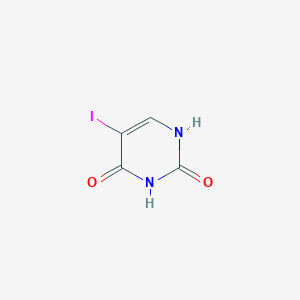


![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)

